2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol

Descripción general

Descripción

2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol: is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an iodine atom. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol typically involves the iodination of a fluorinated precursor. The reaction conditions often include the use of iodine and a suitable solvent under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, utilizing advanced equipment to ensure high yield and purity. The process is optimized to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the iodine atom to other functional groups.

Substitution: The iodine atom can be substituted with other atoms or groups, such as hydrogen or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide in acetone.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution can produce various fluorinated derivatives .

Aplicaciones Científicas De Investigación

Chemistry

2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol serves as a crucial building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions—such as substitution, oxidation, and reduction—makes it versatile in developing new materials with tailored properties.

Reactions Involved:

- Substitution Reactions : The iodine atom can be replaced by other nucleophiles (e.g., halides or amines), facilitating the synthesis of diverse fluorinated derivatives.

- Oxidation Reactions : The hydroxyl group can be oxidized to yield carbonyl compounds.

- Reduction Reactions : The iodine atom can be reduced to regenerate perfluorodecanol.

Biology

In biological research, this compound is utilized to study fluorinated biomolecules and their interactions within biological systems. The unique properties imparted by the perfluorinated alkyl chain enhance hydrophobic interactions with lipid membranes and proteins, potentially influencing cellular signaling pathways.

Biological Mechanisms:

The iodine atom participates in halogen bonding, which may enhance the compound's affinity for specific biomolecules. Additionally, its hydrophobic nature allows it to interact effectively with lipid environments.

Immunotoxicity Studies

Recent studies have explored the immunotoxic effects of various perfluoroalkyl substances (PFAS), including this compound. Research indicates that this compound may exhibit significant immunomodulatory properties, affecting immune responses at low concentrations.

Industrial Applications

The compound is also valuable in the production of specialty chemicals and materials that exhibit unique surface properties due to its fluorinated structure. Its applications span several industries including:

- Coatings and Surface Treatments : Enhancing water and oil repellency.

- Pharmaceuticals : Acting as intermediates in drug synthesis.

- Material Science : Contributing to the development of advanced materials with specific chemical resistance.

Mecanismo De Acción

The mechanism of action of 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can influence various biochemical pathways, leading to specific effects in biological systems .

Comparación Con Compuestos Similares

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide

- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononyl oxirane

Uniqueness: 2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol is unique due to its specific combination of fluorine and iodine atoms, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specific interactions with other molecules .

Actividad Biológica

2-Iodo-1H,1H,2H,3H,3H-perfluorodecan-1-ol (CAS Number: 16083-64-0) is a perfluorinated alcohol that has gained attention in various fields due to its unique chemical properties and potential biological activities. This compound is characterized by its fluorinated carbon chain and iodine substitution, which contribute to its stability and reactivity. Understanding the biological activity of this compound is crucial for its application in pharmaceuticals, environmental science, and materials science.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₆F₁₅I |

| Molecular Weight | 464.12 g/mol |

| Melting Point | 68-71 °C |

| Boiling Point | 115 °C @ 10 mmHg |

| Hazard Classification | Irritant |

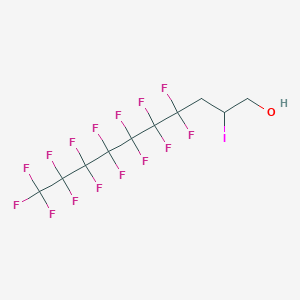

Structure

The structure of this compound features a long perfluorinated carbon chain with an iodine atom attached to one end. The presence of the hydroxyl group (-OH) makes it a functional alcohol, potentially influencing its biological interactions.

Toxicological Profile

Studies have indicated that this compound exhibits various toxicological effects. It is classified as an irritant and may pose risks to human health upon exposure. Its classification as a Persistent Organic Pollutant (POP) raises concerns regarding its environmental impact and bioaccumulation potential.

Research suggests that the biological activity of this compound may be linked to its interaction with cellular membranes and proteins due to its hydrophobic nature. The iodine atom may also play a role in disrupting normal cellular functions by interfering with iodine-dependent processes such as thyroid hormone synthesis.

Case Study: Endocrine Disruption

A significant area of research focuses on the endocrine-disrupting potential of perfluorinated compounds. For instance, studies have shown that similar compounds can inhibit steroidogenesis in Leydig cells, affecting testosterone production. This disruption can lead to reproductive toxicity and developmental issues in exposed organisms .

In Vitro Studies

In vitro studies utilizing cell cultures have demonstrated that this compound can affect cell viability and proliferation. Specific assays indicate cytotoxic effects at varying concentrations, emphasizing the need for further investigation into its safety profile.

Summary of Key Studies

Environmental Impact

The environmental persistence of this compound raises concerns about its accumulation in ecosystems. Its classification as a high-production-volume chemical suggests widespread use and potential ecological repercussions.

Propiedades

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecafluoro-2-iododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F15IO/c11-4(12,1-3(26)2-27)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3,27H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQVFKOBJDNVRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)I)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F15IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382618 | |

| Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-64-0 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-2-iodo-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16083-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1h,1h,2h,3h,3h-perfluorodecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.